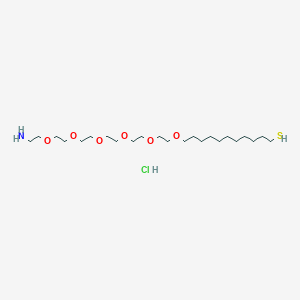
Amino-EG6-undecanethiol (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-EG6-undecanethiol (hydrochloride) is a compound that features a thiol group, an amino group, and a polyethylene glycol chain. This compound is often used in the preparation of self-assembled monolayers on gold surfaces due to its ability to form stable and highly oriented layers. The presence of the polyethylene glycol chain imparts hydrophilicity, making it suitable for various biochemical and biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amino-EG6-undecanethiol (hydrochloride) typically involves the reaction of a polyethylene glycol derivative with an amino-undecanethiolThe final step involves the deprotection of the thiol group and the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of Amino-EG6-undecanethiol (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Amino-EG6-undecanethiol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various electrophiles under mild conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Amino-EG6-undecanethiol (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the preparation of self-assembled monolayers on gold surfaces for sensor applications.
Biology: Employed in the immobilization of biomolecules for biosensing and bioassays.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and microarrays
Wirkmechanismus
The mechanism of action of Amino-EG6-undecanethiol (hydrochloride) involves the formation of stable self-assembled monolayers on gold surfaces. The thiol group binds strongly to the gold surface, while the polyethylene glycol chain provides a hydrophilic environment that prevents non-specific binding of proteins and other biomolecules. This property is crucial for the development of highly sensitive and specific biosensors .
Vergleich Mit ähnlichen Verbindungen
11-Amino-1-undecanethiol (hydrochloride): Similar structure but lacks the polyethylene glycol chain, resulting in lower hydrophilicity.
Amino-EG3-undecanethiol (hydrochloride): Shorter polyethylene glycol chain, leading to different surface properties.
Uniqueness: Amino-EG6-undecanethiol (hydrochloride) is unique due to its longer polyethylene glycol chain, which provides enhanced hydrophilicity and stability. This makes it particularly suitable for applications requiring minimal non-specific binding and high surface orientation .
Eigenschaften
Molekularformel |
C23H50ClNO6S |
|---|---|
Molekulargewicht |
504.2 g/mol |
IUPAC-Name |
11-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane-1-thiol;hydrochloride |
InChI |
InChI=1S/C23H49NO6S.ClH/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31;/h31H,1-24H2;1H |
InChI-Schlüssel |
LTNKJKXXAJVXSS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCOCCOCCOCCOCCOCCOCCN)CCCCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
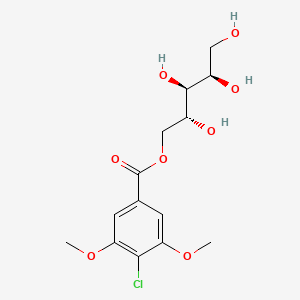

![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)
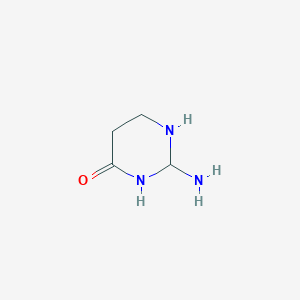

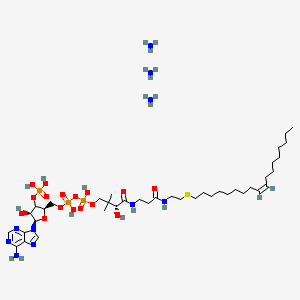


![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)

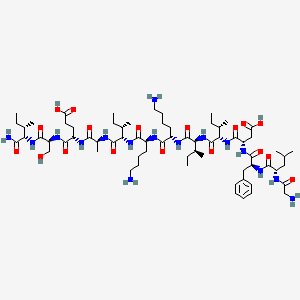
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)

